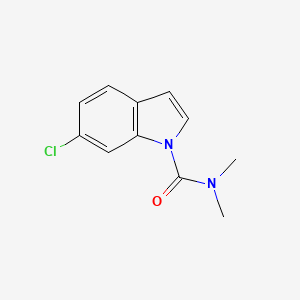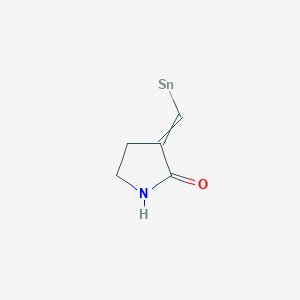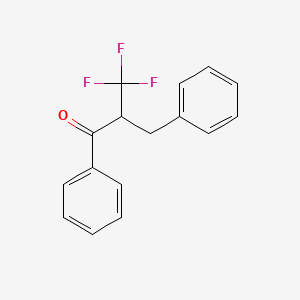
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenyl-2-propenone with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The phenyl groups contribute to π-π interactions and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propenone: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1,3-Diphenyl-2-propyn-1-ol: Contains a hydroxyl group instead of a ketone group, leading to different chemical behavior.
Uniqueness
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C16H13F3O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
2-benzyl-3,3,3-trifluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14(11-12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
SJSCKEKKBSNJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
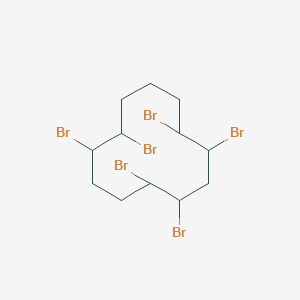

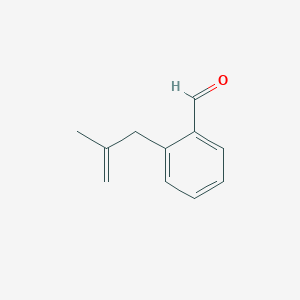
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
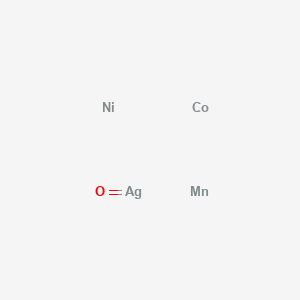
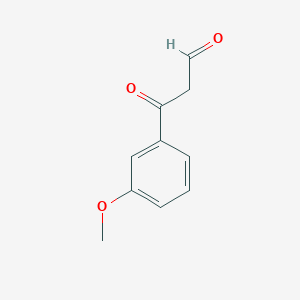
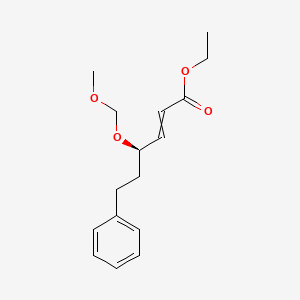

![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
